alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol
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Overview
Description
BRN 0244174 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of BRN 0244174 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
BRN 0244174 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 0244174 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on cellular processes. In medicine, BRN 0244174 could be explored for its therapeutic potential. Industrial applications might include its use in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of BRN 0244174 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects.
Comparison with Similar Compounds
BRN 0244174 can be compared with other similar compounds to highlight its uniqueness Similar compounds might include those with comparable chemical structures or reactivity
Properties
CAS No. |
102233-23-8 |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)-4-(2-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H24N2O2/c1-13-5-3-4-6-15(13)17-8-7-16(9-10-18)14(11-17)12-19-2/h3-6,14,18H,7-12H2,1-2H3 |
InChI Key |
LQJGZKRPFRBLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C(C2)COC)CCO |
Origin of Product |
United States |
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